1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine
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Description
Scientific Research Applications
Antimicrobial Activities
1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine derivatives have shown significant antimicrobial and biofilm inhibition activities. For example, a study involving the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds were more effective than the reference drug Ciprofloxacin in inhibiting biofilm, indicating their potential as bacterial biofilm and MurB enzyme inhibitors (Mekky & Sanad, 2020).
Catalysis
1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine and its analogs have also found applications in catalysis, particularly in Cu-catalyzed N-arylation of imidazoles. A study demonstrated the use of these compounds as efficient ligands in such catalytic processes, performed in water under mild conditions, which underscores their utility in green chemistry (Zhu, Shi, & Wei, 2010).
Synthesis of Bioactive Molecules
The compound has been used as a key synthon in the synthesis of a variety of bioactive molecules, including those with potential antibacterial, antifungal, and anti-inflammatory activities. For instance, derivatives synthesized from 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine have been evaluated for their antimicrobial activities against various bacterial and fungal strains, with some compounds showing good to moderate activities (Bektaş et al., 2007).
Drug Design and Synthesis
This compound's derivatives have been explored in drug design and synthesis, particularly in the creation of compounds with enhanced antimicrobial and anti-inflammatory properties. For example, a new series of piperazine-based benzothiazolyl-4-thiazolidinones showed highly potent antibacterial effects against both Gram-positive and Gram-negative strains, highlighting their potential as a basis for developing new antibacterial drugs (Patel & Park, 2014).
properties
IUPAC Name |
6-ethoxy-2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-3-27-15-5-7-17-19(13-15)29-21(23-17)25-9-11-26(12-10-25)22-24-18-8-6-16(28-4-2)14-20(18)30-22/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIASRPQVIFNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.